

A Comparative Guide: Benthiavalicarb-isopropyl versus Mandipropamid for Oomycete Control

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Compound of Interest

Compound Name: *Benthiavalicarb isopropyl*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used Carboxylic Acid Amide (CAA) fungicides, benthiavalicarb-isopropyl and mandipropamid, for the control of oomycete pathogens. The information presented is collated from various scientific studies to offer an objective overview of their performance, mode of action, and the experimental basis for these findings.

Performance and Efficacy

Both benthiavalicarb-isopropyl and mandipropamid are highly effective against a range of oomycete pathogens, including significant agricultural threats like *Phytophthora infestans* (late blight of potato and tomato) and *Plasmopara viticola* (downy mildew of grapevine). Their efficacy is demonstrated through low effective concentrations required to inhibit 50% of pathogen growth (EC50).

Quantitative Performance Data

The following tables summarize the in vitro efficacy of benthiavalicarb-isopropyl and mandipropamid against key oomycete pathogens from various studies. It is important to note that direct comparison of EC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Table 1: Efficacy of Benthiavalicarb-isopropyl against *Phytophthora* species

Oomycete Species	EC50 / IC50 (µg/mL)	Reference
Phytophthora infestans	0.01 - 0.05	[1]
Phytophthora capsici	0.01 - 0.05	[1]
Phytophthora palmivora	0.01 - 0.05	[1]
Phytophthora cactorum	0.01 - 0.05	[1]
Phytophthora nicotianae	0.01 - 0.05	[1]
Phytophthora porri	0.01 - 0.05	[1]
Phytophthora katsurae	0.01 - 0.05	[1]
Phytophthora megasperma	0.01 - 0.05	[1]

Table 2: Efficacy of Mandipropamid against Phytophthora infestans

Isolate/Genotype	EC50 (µg/mL)	Reference
Various Israeli & European isolates	0.02 - 2.98	[2][3]
US-8	0.02 (0.01–0.04)	[4]
US-11	0.01 (0.01–0.02)	[4]
US-20	0.03 (0.02–0.03)	[4]
US-21	0.01 (0.01–0.01)	[4]
US-22	0.01 (0.01–0.02)	[4]
US-23	0.01 (0.00–0.02)	[4]
US-24	0.01 (0.01–0.02)	[4]

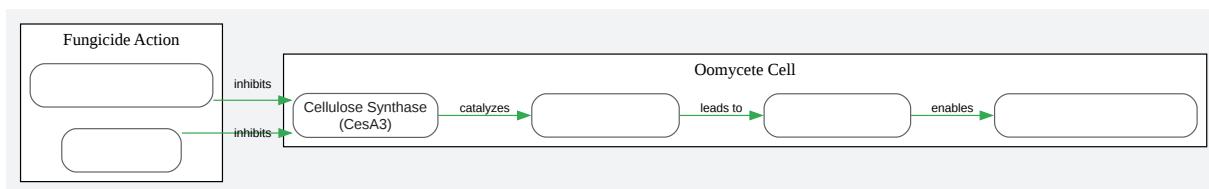
In a study comparing various Carboxylic Acid Amide (CAA) fungicides, mandipropamid was found to be the most active molecule against *Phytophthora infestans*, inhibiting the germination of encysted zoospores and the direct germination of sporangia at nanomolar concentrations (EC50 < 0.0005 µg/ml)[5].

Mode of Action

Benthiavalicarb-isopropyl and mandipropamid belong to the Carboxylic Acid Amide (CAA) group of fungicides.^[1] Their primary mode of action is the inhibition of cell wall biosynthesis in oomycetes.^[6]

Specifically, these fungicides target cellulose synthase, a key enzyme responsible for the polymerization of glucose into cellulose, a major component of the oomycete cell wall.

Mandipropamid has been shown to target the cellulose synthase-like protein PiCesA3.^[7] A single point mutation in the PvCesA3 gene can confer resistance to mandipropamid in *Plasmopara viticola*.^{[7][8]} This targeted action disrupts the integrity of the cell wall, leading to cell swelling and ultimately, death of the pathogen.



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Mode of action for CAA fungicides.

Experimental Protocols

The following sections detail representative methodologies for assessing the in vitro efficacy of fungicides against oomycete pathogens.

Mycelial Growth Inhibition Assay (Amended Agar Method)

This method is widely used to determine the EC50 value of a fungicide against mycelial growth.

1. Preparation of Fungicide Stock Solutions:

- A stock solution of the test fungicide (e.g., benthiavalicarb-isopropyl or mandipropamid) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
- A series of dilutions are then made to achieve the desired final concentrations in the growth medium.

2. Media Preparation:

- A suitable growth medium for the target oomycete (e.g., V8 juice agar or rye agar for *Phytophthora infestans*) is prepared and autoclaved.
- After cooling to approximately 50-55°C, the appropriate volume of the fungicide stock solution is added to the molten agar to achieve the desired final concentrations. The final concentration of the solvent (e.g., DMSO) should be kept constant across all treatments, including the control, and should not inhibit fungal growth.
- The amended agar is then poured into sterile Petri dishes.

3. Inoculation:

- Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing edge of a young oomycete culture.
- One plug is placed, mycelial side down, in the center of each agar plate.

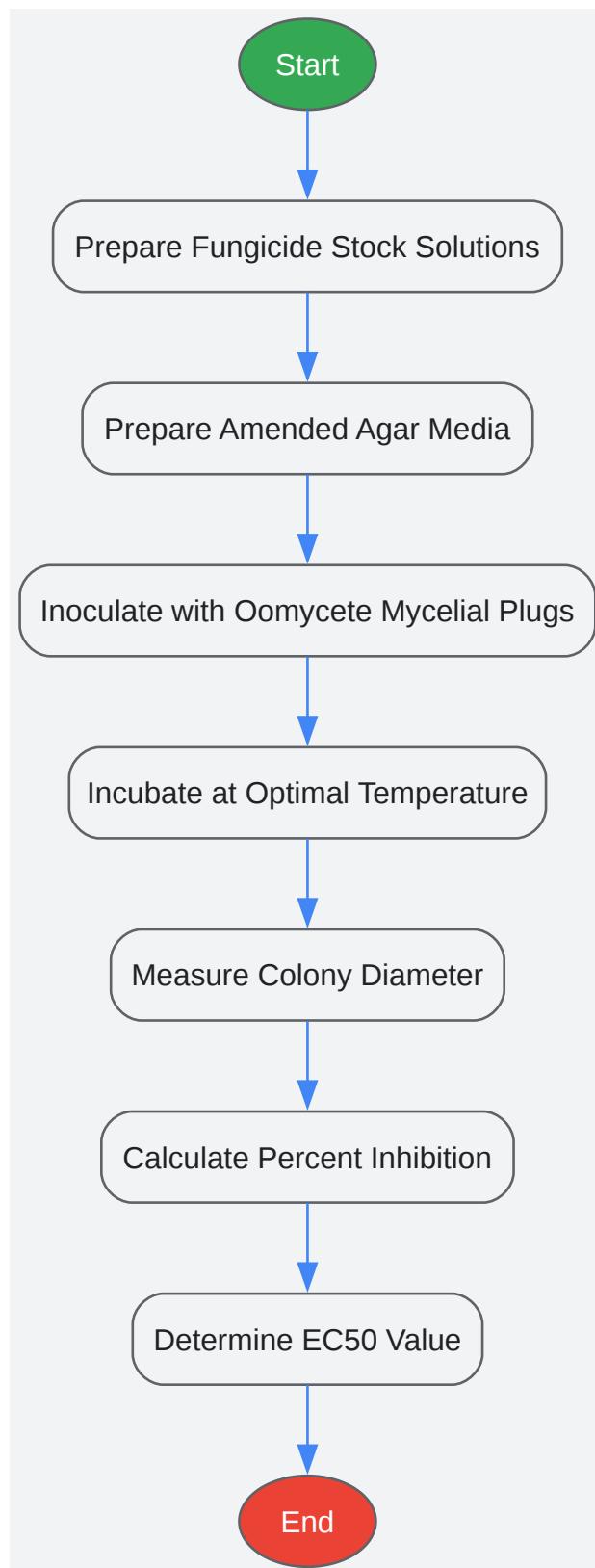
4. Incubation:

- The inoculated plates are incubated in the dark at an optimal temperature for the specific oomycete (e.g., 18-20°C for *Phytophthora infestans*).

5. Data Collection and Analysis:

- The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.
- The average colony diameter is calculated, and the diameter of the initial mycelial plug is subtracted.

- The percentage of mycelial growth inhibition is calculated relative to the control (0 $\mu\text{g/mL}$ fungicide).
- The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

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